Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-
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Overview
Description
Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]- is a complex organic compound with a unique structure that includes a triazole ring, a piperidine ring, and a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]- typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the methanone group yields a hydroxyl group .
Scientific Research Applications
Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl
- Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl]-1-pyridinyl
Uniqueness
Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-[hydroxy(diphenyl)methyl]triazol-2-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4O3/c1-30-17-20-14-8-9-15-26(20)22(28)27-24-16-21(25-27)23(29,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,16,20,29H,8-9,14-15,17H2,1H3 |
InChI Key |
LSXLDKIWQMQUDR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCCN1C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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